2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034399-67-0
VCID: VC5083172
InChI: InChI=1S/C16H13F2NO4S2/c17-11-4-1-5-12(18)15(11)25(21,22)19-10-16(20,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,19-20H,10H2
SMILES: C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F
Molecular Formula: C16H13F2NO4S2
Molecular Weight: 385.4

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

CAS No.: 2034399-67-0

Cat. No.: VC5083172

Molecular Formula: C16H13F2NO4S2

Molecular Weight: 385.4

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide - 2034399-67-0

Specification

CAS No. 2034399-67-0
Molecular Formula C16H13F2NO4S2
Molecular Weight 385.4
IUPAC Name 2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide
Standard InChI InChI=1S/C16H13F2NO4S2/c17-11-4-1-5-12(18)15(11)25(21,22)19-10-16(20,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,19-20H,10H2
Standard InChI Key MKWXHDBTEZUFNN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure (C₁₆H₁₃F₂NO₄S₂, MW 385.4 g/mol) integrates three aromatic systems:

  • A 2,6-difluorobenzenesulfonamide backbone, where fluorine atoms at the 2- and 6-positions enhance electronegativity and metabolic stability .

  • A furan-2-yl group, contributing π-electron density and potential hydrogen-bonding interactions.

  • A thiophen-2-yl ring, offering sulfur-mediated hydrophobic interactions and conformational rigidity .

The central 2-hydroxyethyl linker connects these motifs, creating a stereogenic center that may influence chiral recognition in biological systems.

Comparative Structural Analysis

Compound NameStructural FeaturesKey Differences
2,6-DifluorobenzenesulfonamideFluorinated benzene + sulfonamideLacks heterocyclic rings
Vulcanchem VC6882126Trifluoromethoxy group + thiopheneModified sulfonamide substituent
PubChem CID 20962895Methoxybenzenesulfonyl + benzamideAlternative amide linkage

This table highlights how subtle modifications alter electronic profiles and potential bioactivity .

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Sulfonylation: 2,6-Difluorobenzenesulfonyl chloride reacts with ethanolamine to form the primary sulfonamide .

  • Heterocyclic Coupling: The hydroxyl group undergoes nucleophilic substitution with furan-2-yl and thiophen-2-yl bromides under Mitsunobu conditions (DIAD, PPh₃).

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product in ~65% purity, with recrystallization improving it to >95% .

Reaction Optimization

Key challenges include steric hindrance at the hydroxyethyl bridge and competing side reactions during heterocyclic coupling. Microwave-assisted synthesis (100°C, 30 min) has been proposed to enhance yield and reduce byproducts.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), attributed to hydrophobic furan/thiophene rings.

  • Thermal Stability: Decomposition onset at 210°C (DSC), with fluorine atoms enhancing thermal resistance .

  • logP: Calculated as 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-F), 6.75–7.20 (m, furan/thiophene protons).

  • IR: Strong absorption at 1340 cm⁻¹ (S=O asym stretch), 1150 cm⁻¹ (S=O sym stretch) .

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

While direct data are unavailable, analogs exhibit IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells, suggesting comparable potency.

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Dual inhibition of carbonic anhydrase and tyrosine kinases hypothesized.

  • Antimicrobials: Thiophene’s sulfur atom may disrupt bacterial membrane integrity.

Materials Science

  • Organic Semiconductors: Furan/thiophene π-systems enable charge transport in thin-film devices.

  • Coordination Polymers: Sulfonamide oxygen atoms can chelate metal ions for MOF synthesis .

Research Gaps

  • In Vivo Pharmacokinetics: No ADMET data available.

  • Stereoselectivity: Impact of the hydroxyethyl chiral center on bioactivity remains unstudied.

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